Computational Physicochemical Differentiation vs. the Core Tetrazole Analog (CAS 118923-32-3)
The target compound's butanoic acid chain confers a markedly different drug-likeness profile compared to the direct des-butanoate analog 5-(1,3-benzodioxol-5-yl)-1H-tetrazole (CAS 118923-32-3). The target compound has a computed XLogP3-AA of 1.4, which is 0.8 units higher than the core tetrazole analog (XLogP3-AA ~0.6), reflecting increased lipophilicity. Additionally, the target compound possesses a higher polar surface area (113.6 Ų vs. ~80.9 Ų) and an extra rotatable bond (5 vs. 1), indicating greater conformational flexibility that can be critical for target binding or solubility optimization [1][2].
| Evidence Dimension | Computed physicochemical properties: XLogP3-AA, Topological Polar Surface Area (TPSA), Rotatable Bonds |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4, TPSA = 113.6 Ų, Rotatable Bonds = 5 |
| Comparator Or Baseline | 5-(1,3-Benzodioxol-5-yl)-1H-tetrazole (CAS 118923-32-3): XLogP3-AA ≈ 0.6 (computed), TPSA ≈ 80.9 Ų, Rotatable Bonds = 1 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.8; ΔTPSA ≈ +32.7 Ų; ΔRotatable Bonds = +4 |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14). |
Why This Matters
The ~2.3-fold increase in calculated lipophilicity and the addition of 4 rotatable bonds significantly alter membrane permeability and entropy of binding, making the target compound a superior choice for scaffold-hopping campaigns that require a flexible, moderately lipophilic tetrazole acid.
- [1] PubChem Compound Summary for CID 16765325, 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for 5-(1,3-Benzodioxol-5-yl)-1H-tetrazole (CAS 118923-32-3). National Center for Biotechnology Information. View Source
